氯吡格雷酰胺-d4

描述

Clopidogrel Amide-d4 is a deuterated form of Clopidogrel Amide, a derivative of Clopidogrel. Clopidogrel is an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterated form, Clopidogrel Amide-d4, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Clopidogrel due to its stable isotope labeling.

科学研究应用

Clopidogrel Amide-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.

Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on platelet aggregation.

Metabolite Identification: Used to identify and quantify metabolites of Clopidogrel in biological samples.

Drug Interaction Studies: Helps in studying the interactions of Clopidogrel with other drugs and their impact on its efficacy and safety.

作用机制

Target of Action

Clopidogrel Amide-d4, like its parent compound Clopidogrel, primarily targets the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet activation, a key process in blood clot formation .

Mode of Action

Clopidogrel Amide-d4 is a prodrug, which means it needs to be metabolized into its active form to exert its therapeutic effects . The active metabolite of Clopidogrel Amide-d4 irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation . This means that platelets blocked by Clopidogrel Amide-d4 are affected for the remainder of their lifespan, which is approximately 7 to 10 days .

Biochemical Pathways

The metabolic activation of Clopidogrel Amide-d4 involves two steps . First, it is metabolized to 2-oxo-clopidogrel, primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2B6 . Then, 2-oxo-clopidogrel is converted to the active thiol metabolite, either through the hydrolytic cleavage of the thioester bond (a non-oxidative pathway) or through further metabolism by cytochrome P450 enzymes .

Pharmacokinetics

Clopidogrel Amide-d4, like Clopidogrel, is well absorbed after oral administration . It is extensively metabolized in the liver via esterase-mediated hydrolysis to an inactive carboxylic acid derivative and via cytochrome P450-mediated oxidation (primarily CYP2C19) to an active thiol metabolite . The pharmacokinetics of Clopidogrel Amide-d4 can be influenced by genetic polymorphisms in the genes encoding for cytochrome P450 2C19 .

Result of Action

The molecular effect of Clopidogrel Amide-d4 is the prevention of platelet aggregation, which is a key step in the formation of blood clots . On a cellular level, this results in a reduced ability of the platelets to stick together and form a dangerous blood clot . This antiplatelet effect helps prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action, efficacy, and stability of Clopidogrel Amide-d4 can be influenced by various environmental factors. For instance, co-medications, such as proton pump inhibitors, can affect the clinical efficacy of Clopidogrel Amide-d4 by inhibiting the cytochrome P450 enzymes involved in its metabolic activation . Additionally, factors such as diet, smoking, and alcohol can also influence the pharmacokinetics and pharmacodynamics of Clopidogrel Amide-d4 .

生化分析

Biochemical Properties

Clopidogrel Amide-d4, like its parent compound Clopidogrel, is a prodrug that requires activation via specific pharmacogenes to exert its antiplatelet function . The activation of Clopidogrel Amide-d4 involves two steps: the first step is the conversion of Clopidogrel Amide-d4 to 2-oxo-clopidogrel, and the second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Cellular Effects

Clopidogrel Amide-d4, once activated, exerts its effects on various types of cells, primarily platelets. It inhibits platelet aggregation, thereby reducing the risk of thrombotic events . In endothelial cells, clopidogrel has been shown to influence inflammatory biomarkers and adhesion molecules .

Molecular Mechanism

The molecular mechanism of action of Clopidogrel Amide-d4 involves its conversion to an active metabolite that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Clopidogrel Amide-d4 over time in laboratory settings have been studied, with findings indicating that the drug’s antiplatelet effects can be observed within 12 hours of administration . There is substantial inter-individual variability in the response to clopidogrel treatment, in addition to prolonged recovery of platelet reactivity as a result of irreversible binding to P2Y12 receptors .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Amide-d4 vary with different dosages. For instance, in a mouse model of polymicrobial sepsis, clopidogrel was administered at a dosage of about 5 mg/kg per day for 5 days prior to the induction of peritonitis .

Metabolic Pathways

Clopidogrel Amide-d4 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 2C19 (CYP2C19) enzyme . Genetic variations in the genes encoding for CYP2C19 can affect the pharmacokinetics of clopidogrel, leading to variability in its activation and platelet inhibition .

Transport and Distribution

The transport and distribution of Clopidogrel Amide-d4 within cells and tissues are facilitated by various transporters and binding proteins. For instance, the intestinal absorption of the prodrug is mediated by the ATP-binding cassette subfamily B member 1 (ABCB1), a protein with variations that affect its transport function .

Subcellular Localization

The subcellular localization of Clopidogrel Amide-d4 and its metabolites is primarily within the platelets, where it exerts its antiplatelet effects

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Amide-d4 involves the incorporation of deuterium atoms into the Clopidogrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of Clopidogrel with deuterated acetic anhydride in the presence of a base, such as pyridine, to form Clopidogrel Amide-d4.

Industrial Production Methods: Industrial production of Clopidogrel Amide-d4 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.

化学反应分析

Types of Reactions: Clopidogrel Amide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or amide functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Clopidogrel Amide-d4, which are useful for further pharmacological studies.

相似化合物的比较

Ticagrelor: Another P2Y12 receptor antagonist, but unlike Clopidogrel, it does not require metabolic activation.

Prasugrel: Similar to Clopidogrel, it is a prodrug that requires activation but has a more consistent pharmacokinetic profile.

Cangrelor: A direct-acting P2Y12 receptor antagonist used intravenously.

Uniqueness of Clopidogrel Amide-d4: Clopidogrel Amide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in research settings, particularly for studying the metabolism and action of Clopidogrel.

生物活性

Clopidogrel Amide-d4 is a deuterated analog of the widely used antiplatelet drug clopidogrel. Its biological activity mirrors that of clopidogrel, primarily functioning as an antiplatelet agent through its interaction with the P2Y12 receptor on platelets. This article delves into the compound's biological activity, pharmacokinetics, and research applications, supported by data tables and relevant case studies.

Clopidogrel Amide-d4 has a molecular formula of C16H18D4N2O2S and a molecular weight of approximately 326.84 g/mol. The deuteration enhances its stability and can influence its pharmacokinetic properties, making it particularly useful for metabolic studies.

Clopidogrel Amide-d4 acts as a prodrug , requiring metabolic activation to exert its therapeutic effects. The activation process involves two key steps:

- Hydrolysis : Conversion to an intermediate metabolite.

- Oxidation : Further metabolism to the active form that irreversibly binds to the P2Y12 receptor, inhibiting ADP-mediated platelet activation and aggregation.

This mechanism significantly reduces the risk of thrombotic events in patients with cardiovascular diseases.

Pharmacokinetics

The pharmacokinetic profile of Clopidogrel Amide-d4 shows that it is well absorbed after oral administration. The deuterated form allows for precise tracking of its metabolic fate in biological systems, providing insights into drug interactions and individual variability in metabolism due to genetic factors (e.g., CYP2C19 polymorphisms) .

Biological Activity

The biological activity of Clopidogrel Amide-d4 can be summarized as follows:

- Antiplatelet Effect : Similar to clopidogrel, it inhibits platelet aggregation, which is crucial in preventing thrombus formation.

- Metabolic Pathway Insights : The stable isotope labeling facilitates detailed studies on drug metabolism and interactions with cytochrome P450 enzymes .

Research Applications

Clopidogrel Amide-d4 is utilized in various scientific research contexts:

- Pharmacokinetic Studies : To investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

- Pharmacodynamic Studies : Understanding mechanisms of action and effects on platelet function.

- Metabolite Identification : Identifying and quantifying metabolites in biological samples.

- Drug Interaction Studies : Assessing how Clopidogrel Amide-d4 interacts with other medications .

Comparative Analysis with Other Antiplatelet Agents

The following table compares Clopidogrel Amide-d4 with other notable antiplatelet agents:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clopidogrel | C16H16ClN2O2S | Irreversibly inhibits P2Y12; prodrug |

| Ticagrelor | C19H21F2N3O5S | Rapidly reversible antiplatelet action; unique mechanism |

| Prasugrel | C19H20F3N3O3S | Prodrug requiring conversion to active metabolite; more potent |

| Aspirin | C9H8O4 | Irreversible inhibitor of cyclooxygenase; different target |

Clopidogrel Amide-d4 stands out due to its isotopic labeling, enhancing its utility in pharmacological research compared to other agents like Ticagrelor and Prasugrel, which have distinct mechanisms and metabolic pathways .

Case Studies

Recent studies have highlighted the importance of genetic factors in the efficacy of clopidogrel-based therapies. For instance, a study demonstrated that patients with certain CYP2C19 polymorphisms exhibited variable responses to clopidogrel treatment, leading to increased risks for adverse cardiovascular events . Clopidogrel Amide-d4's ability to provide clearer insights into these metabolic pathways can aid in developing personalized medicine approaches.

属性

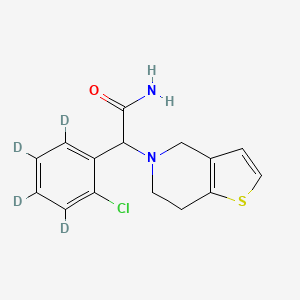

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXAUBVRPEIQR-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。